![molecular formula C17H16OS B13100720 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a thiobenzaldehyde group attached to a propanone moiety, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves the following steps:
Formation of the Propanone Moiety: The initial step involves the preparation of 1-(3-methylphenyl)-1-propanone through the Friedel-Crafts acylation of 3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiobenzaldehyde Group: The next step involves the reaction of 1-(3-methylphenyl)-1-propanone with thiobenzaldehyde under basic conditions to form the desired compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, which can lead to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-3-methylphenyl)-1-propanone: Similar structure but with a methoxy group instead of a thiobenzaldehyde group.
1-(4-Methylphenyl)-1-propanone: Lacks the thiobenzaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16OS |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[1-(3-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-12-4-3-5-16(10-12)17(18)13(2)15-8-6-14(11-19)7-9-15/h3-11,13H,1-2H3 |
InChI Key |
OFZNZKBAAGIHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


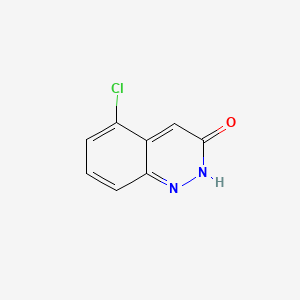
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
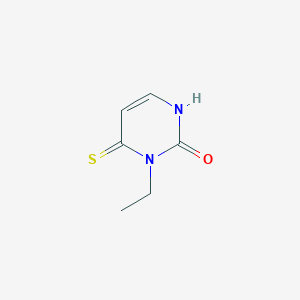
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
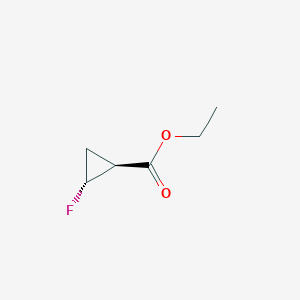
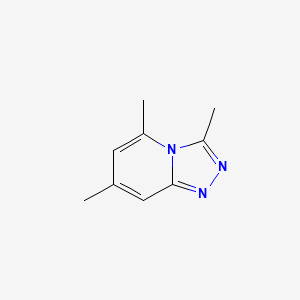
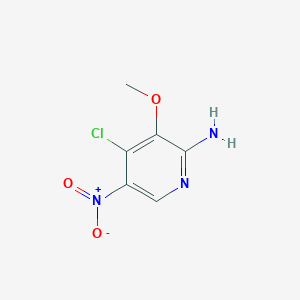

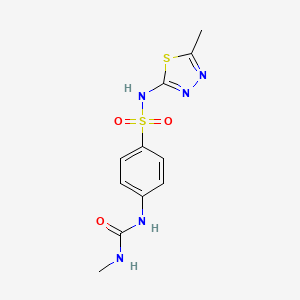

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)



